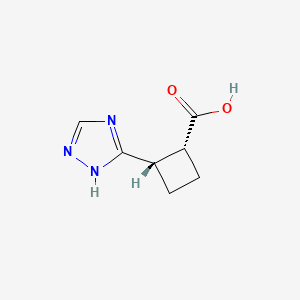
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclobutane-1-carboxylic acid, commonly known as TCB or TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of mood, cognition, and perception. TCB-2 has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
TCB-2 acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to this receptor, TCB-2 activates downstream signaling pathways, leading to changes in the activity of neurons and neurotransmitter release. The exact mechanism of action of TCB-2 is not fully understood, but it is thought to involve the modulation of glutamate, dopamine, and other neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are complex and depend on several factors, including the dose, route of administration, and individual variability. TCB-2 has been shown to induce changes in behavior, mood, and perception, including altered visual perception, enhanced creativity, and increased sociability. It has also been reported to induce hallucinations, anxiety, and paranoia at higher doses.
実験室実験の利点と制限
TCB-2 has several advantages as a research tool, including its high potency, selectivity, and specificity for the serotonin 5-HT2A receptor. It has also been shown to be stable and easy to handle in laboratory settings. However, TCB-2 has several limitations, including its potential for abuse and the lack of standardized protocols for its use in research.
将来の方向性
There are several future directions for the use of TCB-2 in scientific research, including the development of new compounds that target the serotonin 5-HT2A receptor with greater selectivity and efficacy. Additionally, TCB-2 may be used to investigate the role of this receptor in the pathogenesis of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the potential therapeutic applications of TCB-2 and related compounds in the treatment of psychiatric disorders warrant further investigation.
合成法
The synthesis of TCB-2 involves several steps, including the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized with triethyl orthoformate to yield the desired product. The synthesis of TCB-2 is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
TCB-2 has been used extensively in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to modulate the activity of this receptor, leading to changes in behavior, mood, and perception. TCB-2 has also been used to investigate the neurobiological mechanisms underlying psychiatric disorders such as schizophrenia, depression, and anxiety.
特性
IUPAC Name |
(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-2-1-4(5)6-8-3-9-10-6/h3-5H,1-2H2,(H,11,12)(H,8,9,10)/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCXHKIPZZHCGC-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=NC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=NC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2779094.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2779096.png)



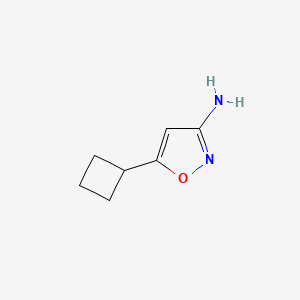
![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)
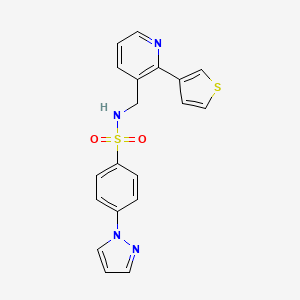
![3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779107.png)
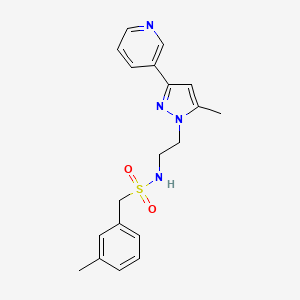
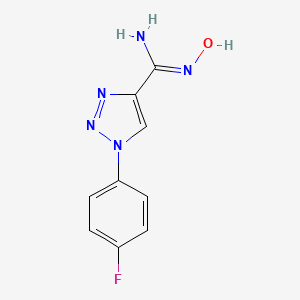

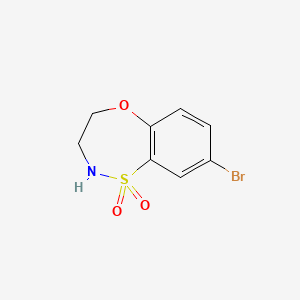
![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)